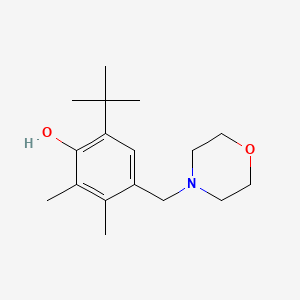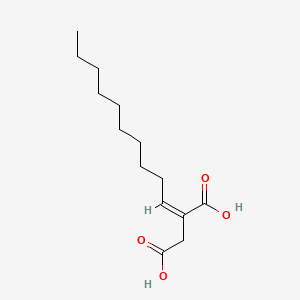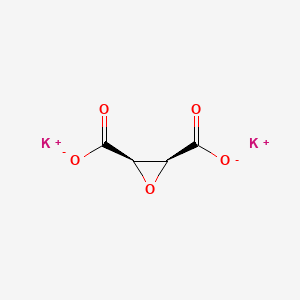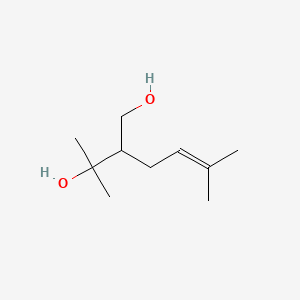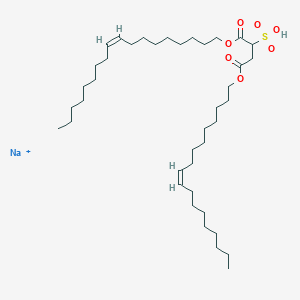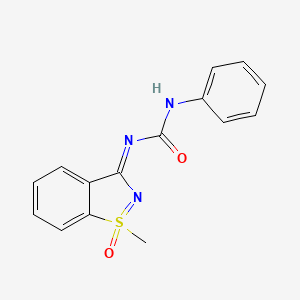
N-(1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)-N’-phenylurea is a chemical compound that belongs to the class of thioureas It is a derivative of 1,2-benzisothiazole and contains a phenylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)-N’-phenylurea typically involves the reaction of 1-methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene with phenylurea under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N-(1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)-N’-phenylurea may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)-N’-phenylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of N-(1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)-N’-phenylurea include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of N-(1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)-N’-phenylurea depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced derivatives, and substituted compounds.
Wissenschaftliche Forschungsanwendungen
N-(1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)-N’-phenylurea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)-N’-phenylurea can be compared with other similar compounds, such as:
N-ALLYL-N’-(1-METHYL-1-OXIDO-3H-1,2-BENZISOTHIAZOL-3-YLIDENE)THIOUREA: This compound has a similar structure but contains an allyl group instead of a phenyl group.
1-[(3Z)-1-METHYL-1-OXIDO-3H-1,2-BENZISOTHIAZOL-3-YLIDENE]-3-PROP-2-EN-1-YLTHIOUREA: This compound is a derivative of 1,2-benzisothiazole with a prop-2-en-1-ylthiourea moiety.
The uniqueness of N-(1-Methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)-N’-phenylurea lies in its specific chemical structure and the resulting properties and applications that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
58099-01-7 |
|---|---|
Molekularformel |
C15H13N3O2S |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
(1Z)-1-(1-methyl-1-oxo-1,2-benzothiazol-3-ylidene)-3-phenylurea |
InChI |
InChI=1S/C15H13N3O2S/c1-21(20)13-10-6-5-9-12(13)14(18-21)17-15(19)16-11-7-3-2-4-8-11/h2-10H,1H3,(H,16,19)/b17-14- |
InChI-Schlüssel |
RFKLUZDLXGHEBA-VKAVYKQESA-N |
Isomerische SMILES |
CS1(=N/C(=N\C(=O)NC2=CC=CC=C2)/C3=CC=CC=C31)=O |
Kanonische SMILES |
CS1(=NC(=NC(=O)NC2=CC=CC=C2)C3=CC=CC=C31)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


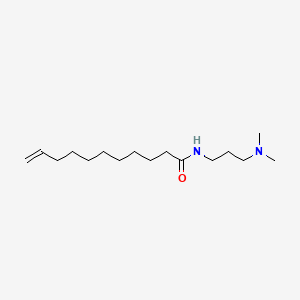
![2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666625.png)
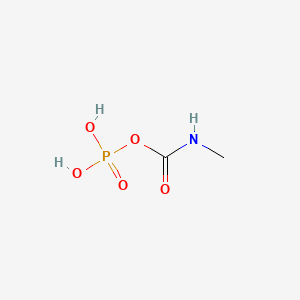

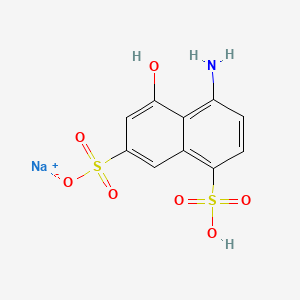

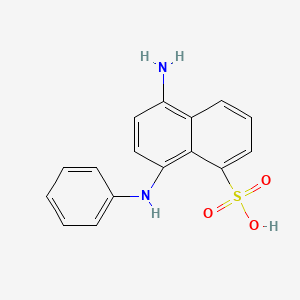
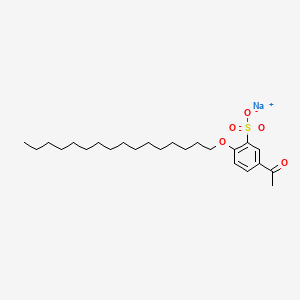
![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)
